Para‑Fluorophenyl vs. Ortho‑Fluorophenyl Regioisomer – Predicted Lipophilicity Shift
The 4‑fluorophenyl regioisomer (target compound) exhibits a moderate increase in calculated lipophilicity relative to the 2‑fluorophenyl analog. Consensus log P predictions (ALOGPS 2.1) yield a clog P of 2.8 for the 4‑fluoro derivative versus 2.5 for the 2‑fluoro derivative . This difference, though modest, may influence passive membrane permeability and off‑target partitioning in cell‑based assays.
| Evidence Dimension | Calculated log P (clog P) |
|---|---|
| Target Compound Data | clog P ≈ 2.8 (ALOGPS consensus) |
| Comparator Or Baseline | 1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone; clog P ≈ 2.5 (ALOGPS consensus) |
| Quantified Difference | Δ clog P ≈ +0.3 |
| Conditions | In silico prediction (ALOGPS 2.1); no experimental log P data available |
Why This Matters
A Δ clog P of 0.3 can result in a meaningful difference in blood‑brain barrier penetration potential, which is critical when selecting candidates for CNS‑targeted screening cascades.
